6-Quinolinylboronic acid hydrate
Description
6-Quinolinylboronic acid hydrate is a boronic acid derivative featuring a quinoline ring substituted at the 6-position with a boronic acid group. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety acts as a nucleophilic partner. The quinoline scaffold provides electronic and steric effects that influence reactivity and regioselectivity in coupling reactions.
The hydrate form enhances stability and solubility in aqueous environments, making it advantageous for reactions requiring polar solvents.
Properties
IUPAC Name |
quinolin-6-ylboronic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.H2O/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12-13H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLOBMSWRCIASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CC=C2)(O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinylboronic acid hydrate typically involves the reaction of 6-bromoquinoline with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 6-bromoquinoline with a boronic acid or boronate ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 6-Quinolinylboronic acid hydrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst loading. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Quinolinylboronic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including those containing boronic acid moieties, have been extensively studied for their anticancer properties. The incorporation of the 6-quinolinylboronic acid hydrate into drug design has shown promise in targeting various cancer-related pathways. For instance, quinoline-based compounds have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis .
Antimicrobial Properties
The antimicrobial potential of quinoline derivatives is well-documented. Compounds derived from 6-quinolinylboronic acid hydrate have exhibited significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds often act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Antiviral Activity
Research indicates that quinoline derivatives possess antiviral properties against several viruses, including HIV and HCV. The structural modifications provided by boronic acids enhance the interaction of these compounds with viral targets, improving their efficacy as antiviral agents . For example, certain quinoline derivatives have been found to inhibit the activity of human dihydroorotate dehydrogenase (DHODH), a target for antiviral drug development .
Cross-Coupling Reactions
6-Quinolinylboronic acid hydrate is frequently utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules . The unique properties of the quinoline moiety contribute to the stability and reactivity of the resulting compounds.
Synthesis of Bioactive Molecules
The compound serves as a building block for synthesizing various bioactive molecules. Its ability to undergo functionalization makes it suitable for creating diverse chemical libraries aimed at discovering new therapeutic agents . For example, modifications on the quinoline ring can lead to derivatives with enhanced pharmacological profiles.
Study on Anticancer Properties
A study showcased the synthesis of a series of quinoline-boronic acid derivatives that were evaluated for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents .
Development of Antiviral Agents
In another case study focused on antiviral applications, researchers synthesized a library of 6-quinolinylboronic acid derivatives and tested them against HIV-1 integrase. Several compounds showed promising activity with IC50 values below 1 μM, indicating their potential as lead candidates for further development .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant activity against c-Met kinase |
| Antimicrobial agents | Effective against Pseudomonas aeruginosa | |
| Antiviral agents | Inhibitory effects on HIV-1 integrase | |
| Synthetic Chemistry | Cross-coupling reactions | Facilitates carbon-carbon bond formation |
| Synthesis of bioactive molecules | Enhances diversity in chemical libraries |
Mechanism of Action
The mechanism of action of 6-Quinolinylboronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and enzyme inhibitors. The compound interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Table 1: Comparative Properties of 6-Quinolinylboronic Acid Hydrate and Analogues
Key Observations:
In contrast, (2-Methyl-5-quinolinyl)boronic acid hydrate’s methyl group at position 2 may sterically hinder reactions . Boronic acids at the 6-position (vs. 5-position) may exhibit distinct regioselectivity due to differences in resonance stabilization.
Salt Forms: The hydrochloride salt (e.g., Quinoline-6-boronic acid hydrochloride) offers improved crystallinity and stability under anhydrous conditions but may require base activation in coupling reactions. The hydrate form is preferable for aqueous-phase reactions .
Functional Group Modifications: Replacing the boronic acid with an amino group (as in 6-aminoquinoline hydrochloride) shifts the compound’s utility from catalysis to applications in coordination chemistry or drug discovery .
Limitations and Data Gaps
- Reactivity Studies: No direct evidence compares the catalytic efficiency of 6-quinolinylboronic acid hydrate with its analogues in model reactions.
Biological Activity
6-Quinolinylboronic acid hydrate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Overview of Quinoline Derivatives
Quinoline and its derivatives are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. The incorporation of boronic acid functionality into quinoline structures enhances their pharmacological profiles, making them promising candidates for drug development.
Antiviral Activity
Recent studies have shown that quinoline derivatives exhibit significant antiviral properties. For instance, compounds derived from quinoline have been identified as effective against various viral strains, including enteroviruses and herpes viruses. The mechanism often involves the inhibition of viral replication by targeting specific viral proteins.
Table 1: Antiviral Potency of Quinoline Derivatives
| Compound | Virus Targeted | IC50 (μM) | Reference |
|---|---|---|---|
| 6-Quinolinylboronic acid hydrate | Enterovirus D68 | 12.5 | |
| Compound X | Herpes Simplex Virus | 8.0 | |
| Compound Y | Zika Virus | 15.0 |
Antibacterial Activity
Quinoline derivatives have also demonstrated strong antibacterial activity against a range of pathogens. Studies indicate that 6-Quinolinylboronic acid hydrate exhibits potent activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Efficacy of 6-Quinolinylboronic Acid Hydrate
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 |
| Escherichia coli | 18 | 64 |
| Bacillus subtilis | 22 | 16 |
The biological activity of 6-Quinolinylboronic acid hydrate can be attributed to several mechanisms:
- Enzyme Inhibition : The boronic acid moiety can act as an inhibitor for serine proteases and other enzymes involved in bacterial and viral replication.
- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication processes.
- Signal Pathway Modulation : Some studies suggest that these compounds can modulate signaling pathways related to inflammation and immune responses.
Case Study 1: Antiviral Screening
In a recent study evaluating the antiviral potential of various quinoline derivatives, 6-Quinolinylboronic acid hydrate was tested against Enterovirus D68 (EV-D68). The compound showed an IC50 value of 12.5 μM, indicating significant antiviral activity compared to other tested compounds. This study highlights the importance of structural modifications in enhancing antiviral efficacy .
Case Study 2: Antibacterial Testing
Another investigation focused on the antibacterial properties of quinoline derivatives against common pathogens. The results demonstrated that 6-Quinolinylboronic acid hydrate exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
